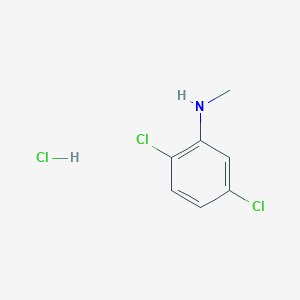

2,5-dichloro-N-methylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJHQCCZQKENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672563 | |

| Record name | 2,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-58-0 | |

| Record name | 2,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,5-dichloro-N-methylaniline hydrochloride: A Key Intermediate in Modern Chemistry

This document provides an in-depth technical overview of 2,5-dichloro-N-methylaniline hydrochloride (CAS No. 1193389-58-0), a halogenated aromatic amine of increasing interest in research and development. Designed for chemists, researchers, and drug development professionals, this guide moves beyond basic data to explore the compound's synthesis, applications, and analytical characterization, with a focus on its emerging role as a versatile chemical building block.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a derivative of aniline, characterized by two chlorine substituents on the benzene ring and a methyl group on the nitrogen atom.[1] The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, which is a critical attribute for its utility in various synthetic and biological applications.[1]

The precise substitution pattern of the chlorine atoms at the 2- and 5-positions creates an electron-deficient aromatic ring, which dictates its reactivity in subsequent chemical transformations.[1] This specific isomeric arrangement confers unique properties compared to other dichloroaniline analogs.[1]

Core Identification and Structural Data

The fundamental identifiers for this compound are cataloged below, providing a clear basis for its characterization and sourcing.

| Property | Value | Source(s) |

| CAS Number | 1193389-58-0 | [2][3] |

| IUPAC Name | 2,5-dichloro-N-methylaniline;hydrochloride | [1] |

| Molecular Formula | C₇H₈Cl₃N | [1] |

| Molecular Weight | 212.51 g/mol | [2] |

| Canonical SMILES | CNC1=C(C=CC(=C1)Cl)Cl.Cl | [2] |

| InChI Key | VJYJHQCCZQKENF-UHFFFAOYSA-N | [1] |

| Appearance | Crystalline solid | [1] |

| Purity (Typical) | ≥98% | [4] |

| Solubility | Enhanced solubility in polar solvents; sparingly soluble in chloroform, slightly soluble in methanol.[1] | |

| Storage | Room temperature, in a dry, well-ventilated place with the container tightly closed. | [4] |

Section 2: Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic chlorination of N-methylaniline. The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity and prevent over-chlorination or formation of undesired byproducts. N-chlorosuccinimide (NCS) is a suitable reagent for this transformation due to its mild nature and high selectivity for aromatic systems.[5][6]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The N-methyl group is an ortho-, para-director; however, the steric hindrance it imposes, combined with the directing effects of the first chlorine atom, guides the second chlorination to the 5-position. The final step involves protonation with hydrochloric acid to yield the stable hydrochloride salt.

References

- 1. Buy this compound | 1193389-58-0 [smolecule.com]

- 2. 2,5-Dichloro-N-methylaniline HCl | 1193389-58-0 | TXB38958 [biosynth.com]

- 3. 1193389-58-0|this compound|BLD Pharm [bldpharm.com]

- 4. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

physicochemical properties of 2,5-dichloro-N-methylaniline hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-dichloro-N-methylaniline Hydrochloride

Introduction

This compound is a halogenated aromatic amine of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its structural framework, featuring a dichlorinated aniline core, makes it a valuable intermediate and building block.[1] This compound serves as a key reagent in various research applications, including proteomics, and as a precursor for the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs).[1] Notably, it is classified among "Protein Degrader Building Blocks," highlighting its relevance in cutting-edge therapeutic development.[2]

This guide provides a comprehensive analysis of the core . Moving beyond a simple recitation of data, we delve into the causality behind its chemical behavior, offering field-proven methodologies for its characterization. This document is designed to equip researchers, scientists, and drug development professionals with the authoritative knowledge required for its effective handling, analysis, and application.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is the foundation for interpreting its chemical behavior and reactivity.

Systematic Name: N-methyl-2,5-dichloroaniline hydrochloride[1] CAS Number: 1193389-58-0[1][2][3] Molecular Formula: C₇H₈Cl₃N[1][2] Molecular Weight: 212.50 g/mol [1][2]

The molecule's architecture is composed of three key features:

-

A Dichlorinated Benzene Ring: Chlorine atoms at the 2- and 5-positions significantly influence the molecule's electronics, lipophilicity, and metabolic stability.

-

An N-methylaniline Core: This functional group is the primary site of basicity and a handle for further synthetic transformations.

-

A Hydrochloride Salt: The formation of the hydrochloride salt from the basic amine is a critical modification that dramatically enhances the compound's solubility in aqueous and polar media, a vital characteristic for many biological and pharmaceutical applications.[1]

References

2,5-dichloro-N-methylaniline hydrochloride molecular weight and formula

An In-Depth Technical Guide to 2,5-dichloro-N-methylaniline hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1193389-58-0), a halogenated aromatic amine of significant interest in contemporary chemical research and development.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer an in-depth perspective on the compound's properties, synthesis, and applications, grounded in established chemical principles. We will explore the causality behind experimental choices and present self-validating protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this versatile chemical intermediate.

Core Chemical and Physical Properties

This compound is a crystalline solid belonging to the class of halogenated aromatic amines.[1] Its structure, featuring a benzene ring substituted with two chlorine atoms and an N-methyl group, makes it a valuable precursor in various synthetic pathways.[1] The hydrochloride salt form generally enhances aqueous solubility, a crucial characteristic for applications in biological assays and analytical procedures that utilize aqueous sample preparation.[1]

| Property | Value | Source |

| CAS Number | 1193389-58-0 | [1][2][3][5] |

| Molecular Formula | C₇H₈Cl₃N | [1][5] |

| Molecular Weight | 212.5 g/mol | [1][5] |

| IUPAC Name | 2,5-dichloro-N-methylaniline;hydrochloride | [1] |

| Appearance | Crystalline Solid | [1] |

| Solubility | Enhanced aqueous solubility; sparingly soluble in chloroform; slightly soluble in methanol. | [1] |

| Canonical SMILES | CNC1=C(C=CC(=C1)Cl)Cl.Cl | [1] |

Molecular Structure and Identification

The molecular structure of this compound is fundamental to its reactivity and utility. The electron-withdrawing nature of the two chlorine atoms on the benzene ring influences the nucleophilicity of the amine, while the N-methyl group provides steric and electronic differentiation from its primary amine analog, 2,5-dichloroaniline.

Caption: Structure of this compound.

Applications in Scientific Research

The utility of this compound stems from its functional groups, which allow it to serve as a versatile building block in organic synthesis and specialized research fields.

-

Intermediate in Organic Synthesis : The compound is a key precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its dichloro-substituted ring and reactive amine group can be modified through various reactions, such as N-alkylation, acylation, or further aromatic substitutions, to build diverse molecular scaffolds. The historical significance of dichloroanilines in dye production and agrochemical synthesis provides a strong precedent for its utility.[1]

-

Biochemical Research and Proteomics : It is utilized as a reagent in proteomics for studying protein interactions and modifications.[1] The aromatic ring and amine group can participate in bioconjugation reactions, which involve linking molecules for applications like protein labeling or creating affinity probes.[1] It is also categorized as a "Protein Degrader Building Block," suggesting its use in the development of technologies like PROTACs (Proteolysis Targeting Chimeras).[5]

-

Analytical Chemistry : In certain contexts, this compound may be used as a standard reference material for the development and validation of analytical methods involving halogenated aromatic amines.[1]

Synthesis and Characterization Workflow

The synthesis and subsequent analysis of this compound require a systematic and well-controlled workflow to ensure high purity and verifiable identity.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

This protocol describes a common method for synthesizing this compound via the direct chlorination of N-methylaniline.[1]

Rationale: Direct chlorination of N-methylaniline is an effective method for introducing chlorine atoms onto the aromatic ring. The use of a suitable chlorinating agent and controlled conditions allows for selective substitution. The final step involves treatment with hydrochloric acid to form the more stable and often more water-soluble hydrochloride salt.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas), charge N-methylaniline (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichloromethane.[1]

-

Chlorination: Cool the flask in an ice bath. Slowly add a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂, 2.1 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C. The stoichiometry is chosen to favor dichlorination.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and quench by carefully pouring it over crushed ice. Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation of Free Base: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dichloro-N-methylaniline free base.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether (or gaseous HCl) dropwise until precipitation is complete.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove impurities. Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

Experimental Protocol: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing purity.

Rationale: A gradient reverse-phase HPLC method provides excellent resolution for separating the target compound from starting materials, regioisomers, and other impurities. UV detection is suitable due to the aromatic nature of the analyte.

Step-by-Step HPLC Method:

-

System: An HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.

-

Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram. Identity can be confirmed by coupling the HPLC to a Mass Spectrometer (LC-MS) to verify the molecular weight.[6] Further structural confirmation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety and Handling

While specific toxicity data for this compound is limited, its structure suggests that it should be handled with care.[1][4]

-

Potential Hazards: Aromatic chlorides can be irritating to the skin, eyes, and respiratory system. Some aromatic amines are known to have carcinogenic properties.[1]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of inhalation, move to fresh air. In case of skin or eye contact, rinse immediately with plenty of water. Seek medical attention if irritation persists.[4]

Conclusion

This compound is a chemical intermediate with demonstrated and potential applications across several scientific disciplines. Its synthesis is achievable through standard organic chemistry techniques, and its purity can be rigorously assessed using modern analytical methods. A thorough understanding of its properties, handling requirements, and synthetic rationale is essential for its effective and safe utilization in research and development endeavors.

References

Solubility of 2,5-dichloro-N-methylaniline Hydrochloride in Methanol: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. For ionizable compounds such as 2,5-dichloro-N-methylaniline hydrochloride, understanding its behavior in various solvent systems is fundamental during early-phase drug development. This guide provides a comprehensive overview of the solubility of this compound in methanol, a common organic solvent used in synthesis, purification, and formulation. We will explore the underlying physicochemical principles, present a robust experimental protocol for accurate solubility determination using the isothermal equilibrium method, and detail an analytical procedure for quantification. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to generate reliable solubility data and make informed decisions in the development pipeline.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility. Poor solubility is a major hurdle in drug development, often leading to low bioavailability, erratic absorption, and challenges in developing viable dosage forms. This compound is a halogenated aromatic amine derivative used as a chemical intermediate and building block in biochemical research.[1] As with many amine-containing compounds, it is synthesized and handled as a hydrochloride salt to improve its stability and solubility in polar media compared to its free base form.[1][2]

Methanol is a polar protic solvent widely employed in the pharmaceutical industry for synthesis, crystallization, and as a co-solvent in analytical and formulation studies.[3] Its ability to form hydrogen bonds and engage in dipole-dipole interactions makes it an effective solvent for many polar and ionic compounds.[4] Therefore, a quantitative understanding of the solubility of this compound in methanol is essential for process optimization, purification strategy design, and the development of liquid formulations.

This guide provides both the theoretical framework and the practical, field-proven methodologies required to accurately characterize this crucial physicochemical parameter.

Physicochemical Characterization of Solute and Solvent

A foundational understanding of the individual properties of both the solute and the solvent is a prerequisite for interpreting their interaction in solution.

This compound

This compound is a crystalline solid whose hydrochloride salt form significantly enhances its polarity.[1] The protonated amine group allows for strong ionic interactions, which governs its solubility profile.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₇H₈Cl₃N (or C₇H₇Cl₂N·HCl) | [1][5] |

| Molecular Weight | 212.50 g/mol | [1] |

| Appearance | Crystalline Solid | [1] |

| Structure | Benzene ring with chloro groups at positions 2 and 5, and an N-methylamine hydrochloride group at position 1. | [1] |

| Qualitative Solubility | Slightly soluble in methanol. | [1] |

Methanol (Solvent)

Methanol (CH₃OH) is the simplest alcohol and a highly versatile polar solvent. Its small size and ability to act as both a hydrogen bond donor and acceptor contribute to its strong solvating power for polar and ionic species.[6][7]

| Property | Value | Source(s) |

| Molecular Formula | CH₃OH | [6] |

| Molecular Weight | 32.04 g/mol | [8][9] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 64.7 °C | [3][10] |

| Density (20 °C) | 0.791 - 0.793 g/mL | [6][10] |

| Polarity | Polar Protic | [4] |

| Miscibility | Completely miscible with water and most organic solvents. | [3][6] |

Theoretical Principles of Dissolution

The dissolution of a crystalline salt like this compound in a solvent like methanol is a complex process governed by a thermodynamic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

The overall enthalpy of solution (ΔHsol) can be conceptualized as the sum of two key energy terms:

-

Lattice Energy (ΔHlattice): The energy required to break apart the ionic crystal lattice of the solute. This is an endothermic process (ΔH > 0), as energy must be supplied to overcome the strong electrostatic forces holding the ions together.[11][12]

-

Solvation Energy (ΔHsolvation): The energy released when the separated ions are solvated by methanol molecules. This is an exothermic process (ΔH < 0) resulting from the formation of favorable ion-dipole interactions between the cation (protonated amine) and anion (Cl⁻) and the polar methanol molecules.[11][13]

The net process can be either endothermic (absorbs heat) or exothermic (releases heat).[14]

-

If ΔHsol > 0 (Endothermic) , solubility will typically increase with increasing temperature.

-

If ΔHsol < 0 (Exothermic) , solubility will typically decrease with increasing temperature.[4][14]

The following diagram illustrates the key energetic steps involved in the dissolution process.

Key Factors Influencing Solubility in Methanol

While the intrinsic properties of the solute and solvent are primary, several external factors can significantly influence the measured solubility.

-

Temperature: As dictated by the thermodynamics of the system, temperature is a critical variable.[4] For most salts, solubility in methanol increases with temperature, but this must be experimentally verified, as inverse relationships are possible.[15]

-

Purity of Compound: The presence of impurities can alter the measured solubility. Highly pure, crystalline material should be used for accurate determination.[16]

-

Purity of Solvent: The presence of water in methanol can significantly impact the solubility of a hydrochloride salt due to water's high polarity and hydrogen bonding capacity. Analytical grade, anhydrous methanol is recommended.

-

Particle Size: While particle size does not affect the equilibrium solubility value, it dramatically affects the rate at which equilibrium is reached. Finer particles provide a larger surface area for dissolution.[14]

-

Agitation: Adequate agitation is crucial to ensure a homogenous suspension and to break down the boundary layer of saturated solvent around the solid particles, thus facilitating faster dissolution.[4]

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, often called the "shake-flask" method, is the gold standard for determining equilibrium solubility.[16][17] It is designed to ensure that the solvent becomes fully saturated with the solute at a constant, controlled temperature.

Materials and Equipment

-

This compound (purity >98%)

-

Methanol (Anhydrous, HPLC grade)

-

Analytical balance (4-decimal place)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-cap glass vials (e.g., 4-8 mL)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

HPLC or UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add ~50-100 mg of solid to 2 mL of methanol. Prepare at least three replicates for each temperature point.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a consistent, vigorous rate for a predetermined period. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to guarantee equilibrium is reached.[17]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifugation: To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

-

Dilution: Accurately weigh the filtered sample, then dilute it with a known volume of methanol to a concentration that falls within the linear range of the analytical method (see Section 6.0). This requires a precise gravimetric or volumetric dilution.

The following diagram outlines the complete experimental workflow.

Analytical Quantification Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the preferred technique for accurately quantifying the concentration of the dissolved analyte in the filtered supernatant.

Proposed HPLC Method

-

System: HPLC with UV Detector

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Isocratic elution with Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: ~245 nm (Aromatic compounds typically have strong absorbance in the 230-260 nm range; this must be confirmed by scanning the UV spectrum of a standard solution).

-

Column Temperature: 30 °C

Calibration

-

Prepare a stock solution of this compound of known concentration in methanol.

-

Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Inject each standard in triplicate and plot the peak area versus concentration.

-

Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be >0.999 for an accurate assay.

Data Calculation and Reporting

The final solubility is calculated by taking the measured concentration from the HPLC analysis and accounting for the dilution factor.

Solubility (mg/mL) = C HPLC × DF

Where:

-

C HPLC is the concentration of the diluted sample determined from the HPLC calibration curve (in mg/mL).

-

DF is the dilution factor (Total volume after dilution / Initial volume of sample).

The results should be reported as the mean ± standard deviation of the replicate measurements at each specified temperature.

| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| 25.0 ± 0.1 | Mean ± SD | Mean ± SD |

| 37.0 ± 0.1 | Mean ± SD | Mean ± SD |

| 50.0 ± 0.1 | Mean ± SD | Mean ± SD |

(Note: This table is a template for reporting experimentally determined data.)

Safety Considerations

As a Senior Application Scientist, ensuring laboratory safety is paramount. All work must be conducted in a well-ventilated fume hood.

-

This compound: Based on its structural components, this compound should be treated as toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.[1] The free base, 2,5-dichloroaniline, is classified as toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.

-

Methanol: Methanol is a flammable and toxic liquid. Ingestion, inhalation, or skin absorption can lead to severe health issues.[3][6] Keep away from heat, sparks, and open flames.[10]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in methanol. While literature values are qualitatively described as "slightly soluble," precise quantitative data is essential for effective process development and formulation.[1] By adhering to the detailed isothermal equilibrium protocol and employing a validated analytical method, researchers can generate reliable, reproducible data. This information is foundational for optimizing synthetic procedures, designing purification strategies, and advancing the development of new chemical entities with confidence and scientific rigor.

References

- 1. Buy this compound | 1193389-58-0 [smolecule.com]

- 2. scribd.com [scribd.com]

- 3. nanyangchemical.com [nanyangchemical.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. calpaclab.com [calpaclab.com]

- 6. cetinerengineering.com [cetinerengineering.com]

- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 8. Methanol Solvent Properties [macro.lsu.edu]

- 9. solventsandpetroleum.com [solventsandpetroleum.com]

- 10. makingchembooks.com [makingchembooks.com]

- 11. webassign.net [webassign.net]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. byjus.com [byjus.com]

- 15. seniorchem.com [seniorchem.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. pdf.benchchem.com [pdf.benchchem.com]

2,5-dichloro-N-methylaniline hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-dichloro-N-methylaniline Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, summarizes the available qualitative data, and presents a detailed, field-proven protocol for empirical solubility determination. By synthesizing fundamental physicochemical concepts with practical experimental workflows, this guide aims to equip scientists with the necessary knowledge to effectively handle and utilize this compound in various organic solvent systems.

Introduction: The Significance of Solubility

This compound (C₇H₈Cl₃N, M.W.: 212.50 g/mol ) is a halogenated aromatic amine derivative used as a chemical intermediate and reagent in various research and synthesis applications, including proteomics and the development of pharmaceuticals and agrochemicals.[1] The hydrochloride salt form is specifically designed to enhance stability and, crucially, to modify its solubility profile compared to the free base, 2,5-dichloro-N-methylaniline.[1][2]

Understanding the solubility of this compound in organic solvents is paramount for its practical application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification methods such as crystallization, and is a critical parameter in the formulation of products. This guide provides a foundational understanding of the factors governing the solubility of this specific molecule and a practical framework for its experimental determination.

References

An In-Depth Technical Guide to the Crystal Structure of 2,5-dichloro-N-methylaniline Hydrochloride: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

While an experimentally determined crystal structure for 2,5-dichloro-N-methylaniline hydrochloride has not yet been reported in publicly accessible databases, its potential utility as a chemical intermediate in pharmaceuticals and other advanced materials necessitates a thorough understanding of its solid-state properties.[1] This technical guide provides a comprehensive, predictive, and methodological framework for researchers aiming to elucidate this crystal structure. By leveraging known crystallographic data from the parent compound, 2,5-dichloroaniline, and established principles of synthetic and analytical chemistry, we present a complete workflow from synthesis and characterization to crystallization and single-crystal X-ray diffraction (SCXRD). This document serves as a roadmap, offering field-proven insights into experimental design and a hypothetical analysis of the anticipated structural features, thereby empowering researchers to undertake this crystallographic challenge.

Introduction: The Significance of a Yet-Undetermined Structure

This compound is a halogenated aromatic amine, a class of compounds pivotal in the synthesis of dyes, agrochemicals, and pharmaceutical agents.[1] The molecule consists of a benzene ring substituted with two chlorine atoms at the 2- and 5-positions, an N-methyl group, and a hydrochloride salt moiety, which enhances its aqueous solubility.[1] The precise three-dimensional arrangement of atoms and molecules in the solid state, dictated by its crystal structure, governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.

Single-crystal X-ray diffraction (SCXRD) remains the definitive technique for unambiguously determining molecular and crystal structures.[2] It provides precise data on bond lengths, bond angles, molecular conformation, and intermolecular interactions. For a compound like this compound, this information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the exact conformation can provide insights into its interaction with biological targets.

-

Polymorph Screening: Identifying different crystalline forms, which can have drastically different properties.

-

Rational Drug Design: Serving as a foundational building block for more complex molecules.

This guide outlines the scientific journey to determine this unknown structure, presenting a robust methodology and a predictive analysis of its key crystallographic features.

Synthesis and Spectroscopic Confirmation

The first critical step is the unambiguous synthesis and purification of high-purity this compound. A plausible synthetic route involves the chlorination of N-methylaniline.[1]

Proposed Synthetic Protocol

-

Chlorination: N-methylaniline is dissolved in a suitable solvent, such as carbon tetrachloride.

-

Reagent Addition: A chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) is added portion-wise while monitoring the reaction temperature. The reaction mixture is then refluxed to ensure the completion of the dichlorination at the 2 and 5 positions.[1]

-

Formation of the Free Base: The resulting product, 2,5-dichloro-N-methylaniline, is isolated and purified using standard techniques like column chromatography.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Anhydrous hydrochloric acid (either as a gas or a solution in an organic solvent) is then added dropwise with stirring, leading to the precipitation of this compound.[3]

-

Purification: The precipitated salt is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the synthesized product's identity and purity is paramount before attempting crystallization. This is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and a broad singlet for the N-H proton of the anilinium ion. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4,5-tetrasubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons (with those bonded to chlorine appearing at different chemical shifts than those bonded to hydrogen or nitrogen) and a signal for the N-methyl carbon.[4]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands corresponding to the N-H stretching of the secondary ammonium salt (typically in the range of 2400-2800 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations. The NIST WebBook provides a reference IR spectrum for the related compound 2,5-dichloroaniline hydrochloride, which can serve as a useful comparison.[5]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the cation (2,5-dichloro-N-methylanilinium). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

-

The Crystallization Workflow: From Solution to Single Crystal

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[2] For organic hydrochloride salts, crystallization strategies typically involve manipulating solubility in various solvents.

General Principles for Crystallizing Organic Salts

The presence of the ionic hydrochloride group generally increases solubility in polar solvents. Therefore, common crystallization techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and promotes crystal growth.[6]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces solubility, leading to crystal formation.

Step-by-Step Crystallization Protocol

-

Solvent Screening: A small amount of this compound is tested for solubility in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof).

-

Preparation of Saturated Solutions: A saturated or near-saturated solution is prepared in a promising solvent or solvent system, with gentle heating if necessary to ensure complete dissolution.

-

Setting up Crystallization Experiments: Employing the techniques described above (slow evaporation, vapor diffusion, and cooling), multiple crystallization trials are set up in parallel.

-

Monitoring and Harvesting: The trials are monitored periodically for the formation of single crystals. Once suitable crystals (typically >0.1 mm in all dimensions) are observed, they are carefully harvested.[2]

Caption: Experimental workflow for the crystallization of this compound.

Single-Crystal X-ray Diffraction: Elucidating the Structure

Once a suitable single crystal is obtained, the SCXRD experiment can be performed to determine the atomic arrangement.[7][8]

Experimental Protocol

-

Crystal Mounting: A well-formed single crystal is mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected by a detector.[9]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[7] This map is then used to build an initial model of the molecule, which is subsequently refined against the experimental data to obtain the final, precise crystal structure.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Predictive Structural Analysis: Insights from 2,5-dichloroaniline

In the absence of experimental data for the target compound, we can make informed predictions about its crystal structure by examining the known structure of its parent, 2,5-dichloroaniline.[10][11]

The Known Structure of 2,5-dichloroaniline

The crystal structure of 2,5-dichloroaniline reveals several key features:

-

Hydrogen Bonding: The amine groups form N-H···N hydrogen bonds, creating continuous chains of molecules.[10]

-

π-π Stacking: The aromatic rings pack in a face-to-face manner, indicating π-π stacking interactions with a close separation of approximately 3.490 Å.[10]

-

Halogen Interactions: Short Cl···Cl interactions are also observed.[10]

| Table 1: Crystallographic Data for 2,5-dichloroaniline | |

| Parameter | Value |

| Chemical Formula | C₆H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.1141 (7) |

| b (Å) | 3.8137 (6) |

| c (Å) | 13.1699 (7) |

| β (°) | 90.033 (2) |

| Data sourced from ChemicalBook, referencing a re-refinement of an earlier structure. | [10] |

Hypothetical Impact of N-Methylation and Hydrochloride Formation

The addition of a methyl group to the nitrogen atom and the formation of the hydrochloride salt are expected to significantly alter the crystal packing compared to 2,5-dichloroaniline.

-

Disruption of N-H···N Chains: The N-methylation replaces one of the amine protons, making the formation of the N-H···N hydrogen bond chains observed in 2,5-dichloroaniline impossible.

-

Dominance of N-H···Cl⁻ Hydrogen Bonds: The primary and most dominant intermolecular interaction will be the strong hydrogen bond between the protonated anilinium group (N⁺-H) and the chloride counter-ion (Cl⁻). This is a classic and strong interaction that will likely dictate the primary packing motif.

-

Steric Effects of the Methyl Group: The methyl group will introduce steric bulk, influencing how the molecules can pack together. This may lead to a less dense packing arrangement compared to the parent aniline.

-

Potential for C-H···Cl⁻ and C-H···π Interactions: Weaker interactions, such as those between the C-H bonds of the aromatic ring or methyl group and the chloride ion or the π-system of an adjacent ring, may also play a role in stabilizing the crystal lattice.

-

Modified π-π Stacking: The steric hindrance from the methyl group and the strong ionic interactions might alter the geometry of any π-π stacking, potentially leading to slipped-stacking or herringbone arrangements rather than a direct face-to-face stacking.

References

- 1. Buy this compound | 1193389-58-0 [smolecule.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]

- 5. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. fiveable.me [fiveable.me]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. serc.carleton.edu [serc.carleton.edu]

- 10. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 11. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-dichloro-N-methylaniline hydrochloride

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-dichloro-N-methylaniline hydrochloride. As a crucial analytical technique in modern drug discovery and development, NMR spectroscopy offers unparalleled insight into molecular structure. For researchers and scientists working with substituted anilines, a thorough understanding of their spectral characteristics is paramount for structural verification and purity assessment.

While direct, publicly available experimental spectra for this compound are scarce, this guide synthesizes data from structurally related analogs and fundamental NMR principles to provide a robust and scientifically grounded prediction of its spectral features. We will delve into the causal relationships between the molecular structure—including the effects of chloro-substituents and N-protonation—and the resulting chemical shifts and coupling patterns.

Introduction to this compound

This compound is a substituted aromatic amine salt. Its structure consists of an aniline core, N-methylated at the amino group, with two chlorine atoms substituted at positions 2 and 5 of the benzene ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is often advantageous for pharmaceutical and research applications.

The precise characterization of such molecules is critical. NMR spectroscopy serves as the gold standard for confirming the identity, substitution pattern, and purity of synthetic intermediates and final compounds. This guide will therefore focus on a detailed predictive analysis of its ¹H and ¹³C NMR spectra.

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR data, the following IUPAC numbering scheme for the molecule will be used throughout this guide.

Figure 1: Molecular Structure and Numbering of 2,5-dichloro-N-methylanilinium ion.

Synthesis Pathway Overview

Understanding the synthetic origin of a compound can provide context for potential impurities and side products. This compound is typically synthesized from 2,5-dichloroaniline. A common method involves the N-methylation of the primary amine, followed by treatment with hydrochloric acid to form the salt.

Caption: General synthesis workflow for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the N-methyl protons, and the ammonium proton. The chemical shifts are influenced by the electron-withdrawing inductive effects of the chlorine atoms and the positively charged nitrogen, as well as the electron-donating resonance effect of the nitrogen atom (which is significantly reduced upon protonation).

The analysis will be based on data from related compounds such as N-methylaniline. For N-methylaniline in CDCl₃, the aromatic protons appear at δ 7.16 (t, 2H), 6.69 (t, 1H), and 6.56 (d, 2H), with the N-methyl signal at δ 2.74 (s, 3H) and the N-H proton as a broad singlet around δ 3.6.[1]

Aromatic Protons (H3, H4, H6)

-

H6: This proton is ortho to the -NH₂⁺(CH₃) group and meta to the C5-Cl. The strong electron-withdrawing inductive effect of the adjacent positively charged nitrogen will cause a significant downfield shift. It is expected to appear as a doublet due to coupling with H4 (⁴J ≈ 2-3 Hz).

-

H4: This proton is para to the -NH₂⁺(CH₃) group and ortho to the C5-Cl. It will also be shifted downfield. It will appear as a doublet of doublets due to coupling with H3 (³J ≈ 8-9 Hz) and H6 (⁴J ≈ 2-3 Hz).

-

H3: This proton is meta to the -NH₂⁺(CH₃) group and ortho to the C2-Cl. It will be the least downfield-shifted of the aromatic protons and is expected to appear as a doublet due to coupling with H4 (³J ≈ 8-9 Hz).

Protonation of the aniline nitrogen significantly deshields the aromatic protons. Therefore, all aromatic signals are expected to be in the δ 7.0-8.0 ppm range.

N-Methyl Protons (C7-H₃)

In the free base, the N-methyl protons would likely appear around δ 2.8-3.0 ppm. Upon protonation, the adjacent positive charge on the nitrogen atom will cause a substantial downfield shift. This signal will appear as a singlet, as there are no adjacent protons to couple with, though it may show coupling to the N-H proton depending on the solvent and exchange rate.

Ammonium Proton (N-H)

The proton on the nitrogen will be significantly deshielded and is expected to appear as a broad singlet far downfield, likely in the δ 9.0-11.0 ppm region, especially in a non-exchanging solvent like DMSO-d₆. Its broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution. Data for 2,5-dichloroaniline provides a useful starting point for predicting the shifts of the aromatic carbons.[2]

-

C1 (C-N): This carbon is directly attached to the electron-withdrawing -NH₂⁺(CH₃) group. Its chemical shift will be significantly influenced by this group and is expected to be in the δ 140-145 ppm range.

-

C2 & C5 (C-Cl): These carbons are attached to chlorine atoms, which cause a downfield shift. They are expected to appear in the δ 125-135 ppm region.

-

C3, C4, C6 (C-H): These carbons will have chemical shifts influenced by their position relative to the chloro and ammonium substituents. C4 and C6, being ortho/para to the nitrogen, will be more deshielded than C3. They are predicted to fall within the δ 115-130 ppm range.

-

C7 (N-CH₃): The N-methyl carbon will be shifted downfield compared to the free base due to the adjacent positive charge, likely appearing in the δ 30-35 ppm range.

Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.0 - 11.0 | br s | N-H |

| 7.5 - 7.8 | d | H6 |

| 7.3 - 7.5 | dd | H4 |

| 7.1 - 7.3 | d | H3 |

| 3.0 - 3.3 | s | N-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 140 - 145 | C1 (C-N) |

| 130 - 135 | C2/C5 (C-Cl) |

| 128 - 132 | C4/C6 |

| 118 - 122 | C3 |

| 30 - 35 | C7 (N-CH₃) |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and self-validating protocol is essential.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Given the hydrochloride salt's polarity, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are recommended.[3] Chloroform-d is generally not suitable for aniline salts due to poor solubility.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. The goal is a narrow and symmetrical peak shape for the solvent residual signal.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[5]

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking for both spectra.

-

This protocol ensures that the acquired data is accurate and can be reliably interpreted. The use of a standard reference and proper shimming constitutes a self-validating system for data quality.

References

- 1. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]

- 2. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Mass Spectrum of 2,5-Dichloro-N-methylaniline Hydrochloride

This guide provides a comprehensive analysis of the mass spectrometric behavior of 2,5-dichloro-N-methylaniline hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. The interpretation of its mass spectrum is crucial for structural elucidation, purity assessment, and metabolic studies. This document moves beyond a simple cataloging of spectral features to explain the underlying chemical principles that govern its ionization and fragmentation, ensuring a deeper understanding for the scientific community.

Introduction: The Significance of Mass Spectrometry for Halogenated Anilines

This compound is a substituted aromatic amine. The presence of two chlorine atoms, a secondary amine, and its formulation as a hydrochloride salt presents a unique and informative case study for mass spectrometric analysis. Electron Ionization (EI) and soft ionization techniques such as Electrospray Ionization (ESI) are powerful tools for its characterization. Understanding the fragmentation patterns is not merely an academic exercise; it is fundamental to confirming the compound's identity in complex matrices, identifying potential metabolites, and ensuring the quality of pharmaceutical batches.

The hydrochloride salt form is common for amine-containing active pharmaceutical ingredients to improve solubility and stability.[1] In a mass spectrometer, the analytical approach must account for the salt. Under typical EI conditions, the molecule is often thermally desorbed, leading to the loss of HCl and analysis of the free base. In contrast, ESI, particularly in positive ion mode, will likely result in the detection of the protonated free base, [M+H]⁺.

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

A robust and reproducible experimental setup is paramount for obtaining a clear and interpretable mass spectrum. The following protocol outlines a standard procedure for the analysis of this compound using a high-resolution mass spectrometer.

Sample Preparation:

-

Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10-100 µg/mL. The optimal concentration will depend on the sensitivity of the mass spectrometer being used.

Instrumentation and Analysis (ESI-MS/MS):

-

Mass Spectrometer: A high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for analyzing the hydrochloride salt, as it will readily form the protonated molecule [M+H]⁺.

-

Infusion: The working solution can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Spectrometry Parameters:

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 100-150 °C

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

-

Desolvation Temperature: 300-400 °C

-

Mass Range: m/z 50-300

-

-

Tandem Mass Spectrometry (MS/MS): To elucidate fragmentation pathways, the protonated molecule is selected as the precursor ion and subjected to Collision-Induced Dissociation (CID).

-

Collision Gas: Argon

-

Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

-

The logical flow of this experimental setup is depicted in the following diagram:

Interpreting the Mass Spectrum of 2,5-Dichloro-N-methylaniline

The mass spectrum of 2,5-dichloro-N-methylaniline (free base, C₇H₇Cl₂N) is predicted to exhibit a distinctive molecular ion region and a series of characteristic fragment ions. The monoisotopic mass of the free base is 174.9956 Da.

3.1. The Molecular Ion Region: A Tale of Two Isotopes

A key feature in the mass spectrum of any chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of approximately 2 Da.[2][3] This results in a characteristic 3:1 ratio of the M and M+2 peaks for a molecule with one chlorine atom.[2][4][5]

For a molecule with two chlorine atoms, such as 2,5-dichloro-N-methylaniline, the isotopic pattern becomes more complex. There will be three peaks in the molecular ion cluster:

-

M: Contains two ³⁵Cl atoms.

-

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains two ³⁷Cl atoms.

The theoretical relative intensities of these peaks are approximately 9:6:1.[5]

| Ion | m/z (calculated) | Isotopes | Expected Relative Intensity |

| [M]⁺ | 175 | C₇H₇³⁵Cl₂N | ~100% (base in cluster) |

| [M+2]⁺ | 177 | C₇H₇³⁵Cl³⁷ClN | ~65% |

| [M+4]⁺ | 179 | C₇H₇³⁷Cl₂N | ~10% |

Table 1: Predicted Isotopic Pattern for the Molecular Ion of 2,5-Dichloro-N-methylaniline.

For the hydrochloride salt analyzed by ESI-MS, the protonated molecule [M+H]⁺ will be observed, and this isotopic cluster will be shifted by one mass unit to m/z 176, 178, and 180. The PubChem database predicts a monoisotopic mass of 176.00284 for the [M+H]⁺ ion.[6]

3.2. Major Fragmentation Pathways

The fragmentation of the 2,5-dichloro-N-methylaniline molecular ion is driven by the stability of the resulting fragments. The primary fragmentation pathways involve cleavages alpha to the nitrogen atom and loss of the chlorine substituents.

A proposed fragmentation scheme is as follows:

Pathway 1: Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation for amines, involving the cleavage of a bond adjacent to the nitrogen atom.[7] This process is favorable because it leads to the formation of a resonance-stabilized cation.

-

Loss of a Hydrogen Radical (•H): Cleavage of the N-H bond (if protonated) or a C-H bond on the methyl group can occur. The loss of a hydrogen atom from the molecular ion would result in a fragment at m/z 174/176/178 . This is often a prominent peak in the spectra of secondary amines.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond is a highly probable event. This would lead to the formation of a dichlorinated aniline radical cation at m/z 160/162/164 . The stability of the methyl radical makes this a favorable pathway.

Pathway 2: Loss of Halogen

The loss of a chlorine atom is another common fragmentation pathway for halogenated aromatic compounds.[5]

-

Loss of a Chlorine Radical (•Cl): The molecular ion can lose a chlorine radical to form a cation at m/z 140/142 . This fragment ion will still exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom.

-

Subsequent Fragmentation: The [M-Cl]⁺ ion can undergo further fragmentation. A common subsequent loss for anilines is the elimination of a neutral molecule of hydrogen cyanide (HCN), which has a mass of 27 Da. This would result in a fragment at m/z 113/115 .

Conclusion

The mass spectrum of this compound provides a wealth of structural information. A careful analysis of the molecular ion region confirms the presence of two chlorine atoms, while the fragmentation pattern, dominated by alpha-cleavage and halogen loss, corroborates the N-methylaniline backbone. This in-depth guide provides the foundational knowledge for researchers to confidently identify this molecule, characterize its purity, and investigate its metabolic fate. The combination of high-resolution mass spectrometry and tandem MS techniques, guided by the principles outlined herein, constitutes a powerful strategy for the comprehensive analysis of halogenated pharmaceutical compounds.

References

- 1. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mzCloud – 4 Chloro N methylaniline [mzcloud.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 7. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 2,5-dichloro-N-methylaniline Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the thermal stability and degradation profile of 2,5-dichloro-N-methylaniline hydrochloride (C₇H₈Cl₂N·HCl). As a crucial intermediate in biochemical research and pharmaceutical development, a thorough understanding of its physicochemical stability is paramount for ensuring safety, efficacy, and regulatory compliance.[1][2] This document synthesizes theoretical principles with actionable experimental protocols, offering researchers, scientists, and drug development professionals a robust framework for assessing the thermal properties of this compound. We will explore predictive stability based on molecular structure, detail methodologies for forced degradation studies, and present comprehensive protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and stability-indicating high-performance liquid chromatography (HPLC).

Introduction: The Imperative of Thermal Characterization

This compound is a crystalline solid with a molecular weight of approximately 212.5 g/mol .[1][3] Its utility as a chemical intermediate, particularly in proteomics and as a building block for complex molecules, necessitates stringent control over its purity and stability.[1][2][3] Thermal degradation can lead to the loss of the active substance, the formation of potentially toxic impurities, and compromised product performance. Therefore, a comprehensive thermal characterization is not merely a procedural step but a foundational requirement for safe handling, defining appropriate storage conditions, and developing stable formulations.[1][4]

The molecular architecture of this compound—an aromatic amine salt with chloro-substituents—suggests several potential degradation pathways. The hydrochloride salt form implies that an initial decomposition step may involve the loss of hydrogen chloride (HCl).[1] Subsequently, the core structure, comprising a substituted aromatic ring and an N-methyl group, becomes susceptible to further thermal stress and oxidation.[1][5][6] This guide provides the necessary tools to experimentally investigate and validate these predicted pathways.

Theoretical Framework and Forced Degradation Strategy

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH to elucidate the intrinsic stability of a molecule.[4][7] By subjecting the compound to stress conditions more severe than those encountered during routine storage, we can rapidly identify likely degradation products and establish analytical methods capable of detecting them.[4][8]

Core Principles of Forced Degradation:

-

Objective: To generate a degradation level of approximately 5-20%, which is sufficient to detect and characterize impurities without completely consuming the parent compound.[7]

-

Stress Conditions: A comprehensive study involves exposure to heat (dry and humid), light, oxidation, and a range of pH conditions (hydrolysis).[4][7] This guide focuses on thermal and oxidative stress, which are most relevant to the topic.

-

Outcome: The primary outcomes are the identification of degradation pathways and the development of a "stability-indicating" analytical method—a method that can accurately measure the active ingredient in the presence of its degradants.[8]

The workflow for a comprehensive stability assessment logically integrates multiple analytical techniques, each providing a unique piece of the puzzle.

Caption: Logical workflow for thermal stability assessment.

Experimental Protocol: Thermogravimetric Analysis (TGA)

3.1. Principle and Causality

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as it is heated at a constant rate. The resulting data, a TGA curve, reveals the temperatures at which decomposition occurs and the percentage of mass lost at each stage. For amine hydrochlorides, TGA can distinguish the initial loss of HCl from the subsequent degradation of the organic structure.[9] Performing the analysis under both inert (Nitrogen) and oxidative (Air) atmospheres is critical to differentiate between purely thermal decomposition and oxidation-driven degradation.[9]

3.2. Step-by-Step TGA Protocol

-

Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared ceramic or aluminum TGA pan.

-

Atmosphere Setup (Run 1 - Inert):

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Atmosphere Setup (Run 2 - Oxidative):

-

Use a new sample.

-

Purge the furnace with dry air at a flow rate of 50–100 mL/min.

-

-

Thermal Program:

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of each decomposition step (Tonset).

-

Calculate the percentage mass loss for each distinct step. Compare the TGA curves from the nitrogen and air runs to identify differences indicating oxidative degradation.

-

Caption: Standard experimental workflow for TGA.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

4.1. Principle and Causality

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12] It is an invaluable tool for identifying thermal events such as melting, crystallization, and decomposition.[13] For this compound, DSC can precisely determine its melting point (an endothermic event) and the temperature and energy associated with its decomposition (typically an exothermic event).[11] This data complements TGA by distinguishing physical phase transitions from chemical degradation.[11]

4.2. Step-by-Step DSC Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1–5 mg of the sample into a clean aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to contain any evolved gases during initial heating, ensuring accurate measurement of thermal events.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify and integrate peaks to determine key thermal events:

-

Endothermic Peaks: Characterize the onset temperature and peak maximum, typically corresponding to melting.

-

Exothermic Peaks: Characterize the onset temperature, which often indicates the start of thermal decomposition.

-

-

Caption: Standard experimental workflow for DSC.

Data Summary: Thermal Analysis

The following table summarizes expected quantitative data from TGA and DSC analyses, providing a clear benchmark for stability assessment.

| Parameter | Technique | Atmosphere | Expected Observation | Significance |

| Tonset of 1st Weight Loss | TGA | N₂ / Air | ~170-200°C | Onset of initial decomposition, likely loss of HCl.[9] |

| Tonset of 2nd Weight Loss | TGA | N₂ / Air | >250°C | Degradation of the organic aniline structure.[9] |

| Melting Point (Tm) | DSC | N₂ | Sharp endotherm, e.g., 196-198°C.[2] | A key physical property and purity indicator. |

| Decomposition (Td) | DSC | N₂ | Broad exotherm following the melt. | Confirms chemical degradation and its energy release.[11] |

| Oxidative Instability | TGA | Air | Lower Tonset or additional weight loss steps compared to the N₂ run. | Indicates susceptibility to oxidation. |

Analysis of Degradants by Stability-Indicating HPLC

6.1. Principle and Causality

While TGA and DSC reveal when degradation occurs, HPLC is essential to determine what is formed. A stability-indicating HPLC method separates the parent compound from all potential degradation products, allowing for accurate quantification of the remaining active substance and profiling of the impurities.[14] Reverse-phase chromatography on a C18 column is the standard choice for separating moderately polar to non-polar aromatic compounds like anilines.[15][16] Coupling HPLC with a mass spectrometer (LC-MS) is the definitive technique for identifying the molecular weights of unknown degradants, providing crucial clues to their structures.[17][18]

6.2. Step-by-Step HPLC Protocol

-

Forced Degradation Sample Preparation:

-

Thermal: Heat a solution of the compound (e.g., in methanol/water) at a temperature determined from TGA/DSC (e.g., 80°C) for a set period (e.g., 24-48 hours).

-

Oxidative: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[8]

-

Control: Prepare an unstressed solution of the compound.

-

-

Instrumentation: Use an HPLC system equipped with a PDA detector and preferably coupled to a mass spectrometer.

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.[17]

-

Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility).[15]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all compounds, then return to initial conditions. (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.[17]

-

Detection: PDA scan (200-400 nm) and MS scan (e.g., m/z 50-500).

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify new peaks as degradation products.

-

Check for peak purity of the parent compound peak in stressed samples.

-

Use the MS data to determine the molecular weight of the degradants.

-

Predicted Degradation Pathways and Products

Based on the structure and established chemistry of aromatic amines, several degradation pathways can be predicted.[5][6]

Caption: Predicted degradation pathways under stress.

Potential Degradation Products Summary:

| Stress Condition | Predicted Degradation Product | Mechanism |

| Thermal | 2,5-dichloro-N-methylaniline (free base) | Dehydrochlorination |

| Thermal | Complex mixture from ring fragmentation | High-energy decomposition |

| Oxidative | 2,5-dichloro-N-methylaniline N-oxide | Oxidation of the tertiary amine.[6] |

| Oxidative | Dimeric species | Radical coupling reactions.[5] |

Conclusion

The thermal stability of this compound is a multi-faceted characteristic that must be evaluated using a suite of orthogonal analytical techniques. This guide outlines a systematic approach, beginning with predictive analysis based on chemical structure and progressing through rigorous experimental verification using TGA, DSC, and stability-indicating HPLC-MS. By following these protocols, researchers can confidently determine the compound's decomposition temperatures, identify its degradation pathways, and establish robust analytical methods for its quality control. This foundational knowledge is indispensable for the successful application of this compound in research and development, ensuring both the safety of its handling and the integrity of the scientific outcomes it supports.

References

- 1. Buy this compound | 1193389-58-0 [smolecule.com]

- 2. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. ijrpp.com [ijrpp.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Separation of 2,5-Dichloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Hazards and Toxicity of 2,5-Dichloro-N-methylaniline Hydrochloride

Abstract

2,5-Dichloro-N-methylaniline hydrochloride is a halogenated aromatic amine utilized as a chemical intermediate and research reagent. While specific toxicological data for this hydrochloride salt are scarce, a comprehensive hazard assessment can be formulated by examining the known profiles of its free base, the parent compound 2,5-dichloroaniline, and the broader class of chlorinated anilines. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed overview of the compound's physicochemical properties, known and inferred toxicological risks, mechanisms of toxicity, environmental impact, and essential safety protocols. The primary hazards associated with this chemical class include acute toxicity via methemoglobinemia, severe irritation, potential for cumulative organ damage upon repeated exposure, and significant ecotoxicity. Strict adherence to rigorous safety and handling protocols is imperative when working with this compound.

Introduction and Chemical Profile